characterization of 2-hydroxy-5-nitroisophthalaldehyde
characterization of 2-hydroxy-5-nitroisophthalaldehyde
An In-depth Technical Guide to the Characterization of 2-Hydroxy-5-nitroisophthalaldehyde
Foreword
2-Hydroxy-5-nitroisophthalaldehyde, a highly functionalized aromatic dialdehyde, stands as a pivotal precursor in the synthesis of advanced materials and complex molecular architectures. Its unique electronic and structural characteristics—stemming from the interplay between ortho-hydroxyl and twin aldehyde functionalities, modulated by a para-nitro group—make it an invaluable building block for researchers in coordination chemistry, materials science, and drug development. This guide offers a comprehensive exploration of its synthesis, characterization, and reactivity, providing both foundational knowledge and field-proven insights for its effective utilization.
Molecular Overview and Significance
2-Hydroxy-5-nitroisophthalaldehyde (IUPAC Name: 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde) is an organic compound with the molecular formula C₈H₅NO₅.[1] The molecule's architecture is distinguished by a benzene ring substituted with two aldehyde groups at positions 1 and 3, a hydroxyl group at position 2, and a nitro group at position 5. This arrangement of electron-withdrawing (nitro, aldehyde) and electron-donating (hydroxyl) groups creates a unique electronic landscape that dictates its reactivity and photophysical properties.[2]
The ortho-hydroxyaldehyde moiety facilitates the formation of stable intramolecular hydrogen bonds and is a classic structural motif for creating Schiff base ligands capable of chelating metal ions.[2] The addition of a second aldehyde group enhances its versatility, allowing for the construction of more complex, binuclear metal complexes or macrocyclic structures. The strongly electron-withdrawing nitro group further influences the molecule's acidity, reactivity, and spectroscopic properties, making it a subject of interest for developing chemosensors and fluorescent probes.[2]
Caption: Structure of 2-hydroxy-5-nitroisophthalaldehyde.
Synthesis Pathway
While several synthetic routes can be envisioned, a common and effective method involves the ortho-diformylation of a substituted phenol. An efficient pathway begins with the nitration of a suitable precursor, followed by strategic functional group manipulations to introduce the aldehyde moieties.
One plausible route involves the nitration of isophthalic acid, followed by reduction, oxidation, and subsequent formylation steps.[3] A more direct approach, however, starts from p-nitrophenol, which can undergo a diformylation reaction under specific conditions to yield the target compound. The causality behind this choice lies in the directing effects of the hydroxyl and nitro groups on the aromatic ring, which influence the positions of electrophilic substitution.
Caption: Generalized workflow for the synthesis of the target compound.
Spectroscopic and Structural Characterization
A rigorous characterization is essential to confirm the identity and purity of the synthesized 2-hydroxy-5-nitroisophthalaldehyde. This involves a suite of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aldehyde, and hydroxyl protons. The two aromatic protons will appear as doublets due to ortho-coupling, with their chemical shifts influenced by the surrounding electron-withdrawing groups. The aldehyde protons will resonate significantly downfield, typically above 10 ppm. The phenolic hydroxyl proton signal may be broad and its position variable depending on the solvent and concentration, often appearing far downfield due to strong intramolecular hydrogen bonding to the adjacent aldehyde's carbonyl oxygen.
¹³C NMR: The carbon NMR spectrum will corroborate the structure, showing distinct signals for the two types of carbonyl carbons (aldehydes), the four distinct aromatic carbons, and the carbons bearing the hydroxyl and nitro groups.
| Predicted ¹H NMR Data (in CDCl₃) | |
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H (ortho to -NO₂) | ~8.8 - 9.0 (d) |
| Aromatic-H (ortho to -CHO) | ~8.4 - 8.6 (d) |
| Aldehyde-H | ~10.2 - 10.5 (s) |
| Hydroxyl-H | >11.0 (s, broad) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides a vibrational fingerprint of the molecule's functional groups. Data from the closely related compound 2-hydroxy-5-nitrobenzaldehyde serves as an excellent reference.[4]
| Key IR Absorption Frequencies | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (intramolecular H-bond) | 3200 - 3400 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aldehyde C-H Stretch | ~2750, ~2850 (two distinct peaks) |
| C=O Stretch (Aldehyde) | 1650 - 1690 (strong)[5] |
| Aromatic C=C Stretch | 1580 - 1620 |
| N-O Asymmetric Stretch (NO₂) | 1500 - 1550 (strong) |
| N-O Symmetric Stretch (NO₂) | 1330 - 1370 (strong) |
The broadness of the O-H stretch is a hallmark of strong hydrogen bonding. The position of the C=O stretch, slightly lowered from a typical aldehyde, is also indicative of conjugation with the aromatic ring and the intramolecular hydrogen bond.[5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For C₈H₅NO₅, the expected monoisotopic mass is 195.0168 Da.[1] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern under electron ionization (EI) would likely show initial loss of the nitro group (NO₂) or the formyl radical (CHO).
Single-Crystal X-ray Diffraction
In the solid state, intermolecular forces such as C-H···O interactions and π–π stacking between the aromatic rings are expected to govern the crystal packing, creating a stable three-dimensional supramolecular assembly.[6][7]
| Crystallographic Data for Analog (2-Hydroxy-5-nitrobenzaldehyde) [6] | |
| Parameter | Value |
| Formula | C₇H₅NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2580 (17) |
| b (Å) | 8.3960 (13) |
| c (Å) | 11.704 (3) |
| β (°) | 95.165 (18) |
| V (ų) | 710.3 (3) |
| Z | 4 |
Reactivity and Key Applications
The utility of 2-hydroxy-5-nitroisophthalaldehyde stems from its reactive aldehyde groups and its pre-organized chelation site.
Synthesis of Schiff Bases and Metal Complexes
The most prominent application is its use as a precursor for Schiff base ligands. The aldehyde functionalities readily undergo condensation reactions with primary amines to form imines (>C=N-).[2][8] The use of a diamine can lead to the formation of macrocyclic ligands. These Schiff base ligands are exceptional chelators for a wide range of transition metal and lanthanide ions. The resulting metal complexes are extensively studied for their catalytic activity, magnetic properties, and potential as therapeutic agents.[9]
Caption: Reaction scheme for forming a Schiff base ligand.
Development of Fluorescent Probes
Aldehydes are crucial molecules in biological systems, and their detection is of significant interest.[10][11] The framework of 2-hydroxy-5-nitroisophthalaldehyde is suitable for designing fluorescent "turn-on" or "turn-off" probes.[2][12] The reaction of the aldehyde groups with a specific analyte can induce a change in the molecule's electronic structure, leading to a measurable change in fluorescence intensity or wavelength. The nitro group often acts as a quencher, and its modification or the modulation of intramolecular charge transfer (ICT) upon analyte binding can restore fluorescence. Such probes are valuable tools for detecting metal ions, anions, or biologically relevant small molecules.[12][13]
Experimental Protocols
Protocol: Synthesis of a Schiff Base Derivative
This protocol is a generalized procedure and should be adapted based on the specific amine used.
-
Dissolution: Dissolve 1 mmol of 2-hydroxy-5-nitroisophthalaldehyde in 20 mL of absolute ethanol in a round-bottom flask. Warm gently if necessary to achieve full dissolution.
-
Amine Addition: In a separate vial, dissolve 2 mmol of the desired primary amine in 10 mL of absolute ethanol.
-
Reaction: Add the amine solution dropwise to the aldehyde solution with continuous stirring. Add a few drops of glacial acetic acid to catalyze the reaction.[14]
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a colored solid. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/ethanol mixture.
-
Characterization: Dry the purified product under vacuum and characterize using FT-IR, NMR, and Mass Spectrometry to confirm its structure.
Protocol: FT-IR Characterization (ATR Method)
-
Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is powered on and has completed its diagnostic checks.[15]
-
Background Spectrum: Clean the ATR crystal surface (typically diamond or germanium) thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to evaporate completely. Record a background spectrum to subtract atmospheric (CO₂, H₂O) interference.[15]
-
Sample Application: Place a small amount of the solid 2-hydroxy-5-nitroisophthalaldehyde powder onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal. Acquire the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[15]
-
Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber) to identify the characteristic peaks as detailed in Table 2.
Conclusion
2-Hydroxy-5-nitroisophthalaldehyde is a compound of significant synthetic potential. Its characterization relies on a combination of standard spectroscopic techniques that together provide an unambiguous confirmation of its complex structure. Understanding its synthesis, spectral signatures, and inherent reactivity empowers researchers to leverage this molecule as a strategic platform for designing novel materials, catalysts, and sensors with tailored functionalities for advanced applications in science and technology.
References
- Vertex AI Search. (2023). Synthesis of 2-hydroxy-5-nitroisophthalaldehyde. Google Search.
-
Acta Crystallographica Section E: Crystallographic Communications. (2009). 2-Hydroxy-5-nitrobenzaldehyde. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitroisophthalaldehyde. PubChem. [Link]
- Elsevier. (n.d.). 2-hydroxy-5-methylisophthalaldehyde based fluorescent-colorimetric chemosensor for dual detection of Zn 2+ and Cu 2+ with high sensitivity and application in live cell imaging. PlumX Metrics.
-
Royal Society of Chemistry. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. The Raj Group. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. NIST Chemistry WebBook. [Link]
- SpectraBase. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-, 2-iodophenylhydrazone. Wiley.
- IUCr. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E.
-
National Center for Biotechnology Information. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. PubMed Central. [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PubMed Central. [Link]
-
AVESIS. (2023). SYNTHESIS AND CHARATERIZATIONS OF THE SCHIFF BASE DERIVED FROM 2-HYDROXY-5-NITROBENZALDEHYDE ALONGWITH HIRSHFELD SURFACE ANALYSIS AND COMPUTATIONAL STUDY. Ondokuz Mayıs University. [Link]
-
MDPI. (2024). Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide as Potential Oxidation Catalysts and Semiconductors. MDPI. [Link]
-
ResearchGate. (2025). Manganese(II) complexes with 5–nitro–2–hydroxy–benzaldehyde or substituted 2–hydroxy–phenones: Structure and interaction with bovine serum albumin and calf–thymus DNA. ResearchGate. [Link]
-
MDPI. (2022). Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging. MDPI. [Link]
- Rasayan Journal. (n.d.). Synthesis and Characterization of Complexes of 2-Hydroxy-3-nitro acetophenyl thiosemicarbazone with Some 3d Series Transition Metals. Rasayan Journal.
-
ResearchGate. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine?. ResearchGate. [Link]
Sources
- 1. 2-Hydroxy-5-nitroisophthalaldehyde | C8H5NO5 | CID 827934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-5-nitrobenzaldehyde | High-Purity Reagent [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzaldehyde, 2-hydroxy-5-nitro- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Hydroxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SYNTHESIS AND CHARATERIZATIONS OF THE SCHIFF BASE DERIVED FROM 2-HYDROXY-5-NITROBENZALDEHYDE ALONGWITH HIRSHFELD SURFACE ANALYSIS AND COMPUTATIONAL STUDY | AVESİS [avesis.omu.edu.tr]
- 9. mdpi.com [mdpi.com]
- 10. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raj.emorychem.science [raj.emorychem.science]
- 12. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PlumX [plu.mx]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
